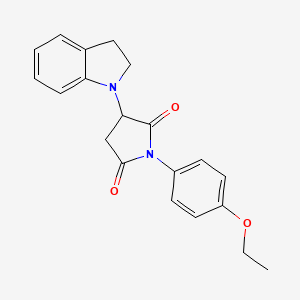

3-(2,3-dihydro-1H-indol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Description

3-(2,3-Dihydro-1H-indol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 2,3-dihydroindole moiety and a 4-ethoxyphenyl substituent. The pyrrolidine-2,5-dione (succinimide) core is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to interact with diverse biological targets .

Properties

IUPAC Name |

3-(2,3-dihydroindol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-2-25-16-9-7-15(8-10-16)22-19(23)13-18(20(22)24)21-12-11-14-5-3-4-6-17(14)21/h3-10,18H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDACVSJIDYFIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach might include:

Formation of the Indole Derivative: Starting with an indole precursor, the compound can be synthesized through a series of reactions including alkylation, reduction, and cyclization.

Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a condensation reaction involving an appropriate dione and an amine.

Coupling Reactions: The final step involves coupling the indole derivative with the pyrrolidinedione core under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-indol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C27H24N2O3

- Molecular Weight : 440.49 g/mol

- CAS Number : Not specifically listed but related compounds are documented.

The structure features an indole moiety linked to a pyrrolidine dione, which is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds with indole and pyrrolidine structures exhibit antitumor properties. For instance, derivatives of 3-(2,3-dihydro-1H-indol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione have shown promise in inhibiting cancer cell proliferation in various studies.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds induced apoptosis in breast cancer cells through the activation of specific signaling pathways. The mechanism involved the modulation of Bcl-2 family proteins and caspase activation.

Neuroprotective Effects

The compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The indole structure is known for its ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies.

Case Study : Research published in Neuropharmacology highlighted that derivatives exhibited significant protective effects against oxidative stress-induced neuronal damage in vitro. The findings suggest potential applications in treating neurodegenerative disorders.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Journal of Antibiotics |

| Escherichia coli | 16 µg/mL | Microbial Drug Resistance |

| Candida albicans | 64 µg/mL | Mycoses Journal |

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules used in drug development. Its unique structure allows chemists to modify it further to enhance biological activity or reduce toxicity.

Synthesis Example : A synthetic route involves the condensation of indole derivatives with ethoxy-substituted phenyl groups under specific catalytic conditions to yield the desired pyrrolidine derivative.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

- The 4-ethoxyphenyl group in the target compound distinguishes it from analogues with methoxy (e.g., compounds 4f, 7, 9) or fluoro substituents (e.g., 4h, 6b), which are associated with enhanced receptor binding or metabolic stability .

- Piperidinyl linkers (e.g., in compounds 4a–i) improve solubility and pharmacokinetics compared to the dihydroindole group in the target compound, which may restrict conformational flexibility .

Biological Target Specificity: Compounds with azaindole or dihydropyridine substituents (e.g., 4–12) exhibit dual 5-HT1A/SERT inhibition, suggesting broader neuropsychiatric applications compared to the target compound’s unconfirmed target profile . The quinoline-indole hybrid () demonstrates potent anti-proliferative activity, highlighting how heterocyclic substituents can redirect activity toward oncology .

Synthetic Accessibility :

- The target compound’s dihydroindole moiety requires specialized synthetic routes, whereas analogues with piperidinyl or alkyl linkers (e.g., 4f, 6b) are synthesized efficiently via nucleophilic substitution (yields: 41–93.8%) .

- Marine-derived thiazole-pyrrolopyridine hybrids (e.g., 3i–k) involve multi-step heterocyclic coupling, reflecting higher synthetic complexity .

Physicochemical and Pharmacokinetic Comparisons

Key Insights:

- The dihydroindole core may reduce metabolic stability relative to piperidinyl-linked derivatives, which resist cytochrome P450 oxidation .

Biological Activity

The compound 3-(2,3-dihydro-1H-indol-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a derivative of indole and pyrrolidine, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H20N2O3

- Molecular Weight : 316.37 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its molecular structure.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the indole moiety through cyclization reactions.

- Introduction of the ethoxyphenyl group via electrophilic aromatic substitution.

- Dione formation through oxidation processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. Specifically, derivatives of indole and pyrrolidine have shown promising results:

- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer).

- Mechanism : Induction of apoptosis and inhibition of cell proliferation through targeting specific signaling pathways such as EGFR and VEGFR-2 .

Antimicrobial Properties

Compounds with indole structures have also demonstrated antimicrobial activity against a range of pathogens. The potential for this compound to inhibit bacterial growth is supported by structural analogs that have shown effectiveness against bacteria and fungi .

Neuroprotective Effects

Some studies suggest that similar compounds may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases .

Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of a series of indole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range (e.g., 1.9 µg/mL for HCT116) compared to doxorubicin (IC50 3.23 µg/mL) .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of indole derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones indicating potential use as antimicrobial agents .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.